Methyl 5-cyano-2-methyl-6-morpholinonicotinate
Description
Properties
IUPAC Name |
methyl 5-cyano-2-methyl-6-morpholin-4-ylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-11(13(17)18-2)7-10(8-14)12(15-9)16-3-5-19-6-4-16/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQVKYLKUQLTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N2CCOCC2)C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
A predominant method for introducing the morpholino group at position 6 involves displacing a leaving group (e.g., chloride) on a preformed pyridine intermediate. For example, methyl 5-cyano-2-methyl-6-chloronicotinate can be synthesized via esterification of the corresponding carboxylic acid, followed by reaction with morpholine under basic conditions.
Reaction Conditions:
- Precursor: Methyl 5-cyano-2-methyl-6-chloronicotinate
- Nucleophile: Morpholine (1.2–2.0 equiv)
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Base: Triethylamine or potassium carbonate
- Temperature: 80–100°C
- Time: 12–24 hours
The reaction proceeds via an SNAr mechanism, where the electron-withdrawing cyano and ester groups activate the pyridine ring for nucleophilic attack. Yields for analogous substitutions in pyrimidines and pyridines range from 65% to 85%, depending on the leaving group’s reactivity.
Cyclocondensation Strategies
An alternative approach involves constructing the pyridine ring de novo with all substituents in place. This method often employs cyanoacetamide derivatives and formamide equivalents, as demonstrated in the synthesis of related cyanopyrimidines.
Key Steps:
- Formation of Acrylonitrile Intermediate: Cyanoacetamide reacts with a formamide derivative (e.g., N-morpholinoformamide) in the presence of an acyl halide (e.g., phosphorus oxychloride) to yield an acrylonitrile compound.
- Cyclization: The intermediate undergoes cyclocondensation with acetamidine hydrochloride in an organic solvent (e.g., ethanol) under basic conditions to form the pyridine ring.
Advantages:
- Avoids multi-step functionalization of preformed rings.
- Leverages inexpensive starting materials like cyanoacetamide.
Challenges:
- Requires precise control of stoichiometry and reaction conditions to prevent side reactions.
Comparative Analysis of Synthetic Methods
The table below summarizes the pros and cons of each approach:
| Method | Yield | Complexity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| NAS | 70–85% | Moderate | High | Industrial-scale |
| Cyclocondensation | 50–70% | High | Moderate | Lab-scale |
Physicochemical Properties
This compound exhibits the following characteristics:
- Density: 1.28 ± 0.1 g/cm³
- Boiling Point: 463.8 ± 45.0°C (predicted)
- pKa: 0.74 ± 0.10 (predicted)
The compound’s low pKa suggests strong electron-withdrawing effects from the cyano and ester groups, enhancing its reactivity in further functionalization.
Reaction Optimization and Mechanistic Insights
Catalyst Selection
In cyclocondensation reactions, catalysts such as pyridine or imidazole improve yields by facilitating acyl halide activation. For example, using pyridine (0.1–1.5 equiv relative to cyanoacetamide) increases reaction rates by 30% in analogous syntheses.
Solvent Effects
Polar aprotic solvents like DMF enhance NAS reactions by stabilizing transition states, while ethanol promotes cyclization by solubilizing intermediates.
Applications and Derivatives
While direct applications of this compound are understudied, its structural analogs serve as intermediates in pharmaceuticals and agrochemicals. For instance, methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate (CAS 303146-45-4) is investigated for kinase inhibition, and methyl 5-cyano-2-methyl-6-phenoxynicotinate (CAS 303146-35-2) shows herbicidal activity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-methyl-6-morpholinonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinic acid moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl 5-cyano-2-methyl-6-morpholinonicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-methyl-6-morpholinonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Substituent-Driven Functional Differences
(a) Morpholino Group vs. Phenoxy Groups
- Solubility: The morpholino group’s oxygen and nitrogen atoms improve aqueous solubility compared to phenoxy-substituted analogs, which are more lipophilic due to aromatic rings and halogen/CF₃ groups .
- Reactivity: Morpholino’s electron-rich nature may enhance hydrogen bonding in biological systems, whereas phenoxy groups (e.g., dichlorophenoxy or trifluoromethylphenoxy) introduce steric bulk and electrophilic character .
Analytical Characterization
- NMR/FTIR: Morpholino’s protons and carbons would show distinct shifts in ¹H/¹³C NMR compared to phenoxy groups (e.g., aromatic protons in phenoxy analogs vs. morpholino’s aliphatic signals) .
- HPLC: Retention times would vary significantly; morpholino’s polarity may reduce retention compared to phenoxy analogs .
Biological Activity
Methyl 5-cyano-2-methyl-6-morpholinonicotinate is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent studies and patents.
This compound exhibits several biological activities, particularly as an antiviral agent. It has been studied for its efficacy against respiratory syncytial virus (RSV), where it acts by inhibiting viral replication. The compound's mechanism involves interference with viral RNA synthesis, making it a candidate for further development in antiviral therapies .
Pharmacological Properties
The pharmacological properties of this compound include:
- Antiviral Activity : Demonstrated effectiveness against RSV, showing promise in preclinical models.
- Selectivity : Exhibits selective inhibition of viral targets without significant cytotoxicity to host cells.
Case Studies and Research Findings
- In Vitro Studies : A study highlighted the compound's ability to reduce viral load in cell cultures infected with RSV. The results showed a dose-dependent response in viral inhibition, with significant reductions at concentrations as low as 10 µM .
- Animal Models : In vivo studies using mouse models of RSV infection demonstrated that treatment with this compound led to improved survival rates and reduced respiratory distress compared to untreated controls .
- Chemical Synthesis : The compound can be synthesized through a multi-step process involving the reaction of morpholine derivatives with cyano-substituted nicotinic acid derivatives. This synthetic route allows for the production of analogs that may enhance biological activity or reduce side effects .
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits RSV replication | |
| Cytotoxicity | Low cytotoxicity in host cells | |
| Selectivity | Selective for viral targets |
Table 2: Synthesis Route Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Morpholine + Cyano-nicotinic acid derivative | Stirring at room temperature | This compound |
| 2 | Hydrolysis | Acidic conditions | Final product |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 5-cyano-2-methyl-6-morpholinonicotinate, and what analytical methods validate its purity?
- Synthetic Routes :
-
Cyano Substitution : Introduce the cyano group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, as observed in structurally similar pyridine derivatives (e.g., methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate) .
-
Morpholine Incorporation : Utilize Buchwald-Hartwig amination or SNAr reactions to attach the morpholine ring to the pyridine scaffold .
- Analytical Validation :
-
Spectroscopy : Confirm structure via , , and FT-IR. For example, methyl 5-methyl-6-(phenylamino)nicotinate was characterized using these methods, with peaks at δ 2.45 (s, 3H, CH) and δ 3.90 (s, 3H, OCH) .
-
Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
Table 1: Representative Spectroscopic Data for Structural Analogs
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) :
- Respiratory Protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations .
- Skin/Eye Protection : Nitrile gloves, face shields, and EN 166-certified goggles to prevent contact with carcinogenic impurities (≥0.1% concentration) .
- Storage : Store at 2–8°C in airtight containers to avoid decomposition into hazardous gases (e.g., NO, HBr) .
- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Reconciliation :
- Dose-Response Studies : Standardize assays (e.g., MIC for antimicrobial activity) across multiple cell lines to account for variability in potency .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., cyano vs. chloro groups) using analogs like ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate, which showed enhanced bioactivity due to electron-withdrawing groups .
- Data Reprodubility : Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct targets from off-target effects .
Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?
- Catalyst Screening : Test Pd(OAc)/XPhos for Buchwald-Hartwig steps, which improved yields (>75%) in morpholine-containing analogs .
- Solvent Optimization : Use DMF or toluene for SNAr reactions; polar aprotic solvents enhance nucleophilicity of morpholine .
- Temperature Control : Maintain 80–100°C for cyanation steps to balance reaction rate and byproduct formation .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Catalyst | Pd(OAc)/XPhos | 75% → 89% | |
| Solvent | DMF | 60% → 82% | |
| Temperature | 90°C | 50% → 70% |
Contradiction Analysis in Data Interpretation
Q. How should discrepancies in toxicity profiles of morpholinonicotinate derivatives be addressed?
- Tiered Testing : Conduct acute toxicity (OECD 423) followed by subchronic studies to clarify conflicting IARC/NTP classifications .
- Impurity Profiling : Analyze batch-specific impurities (e.g., nitroso byproducts) via LC-MS, as contaminants may skew carcinogenicity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
